4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol
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Overview
Description
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol is a complex organic compound belonging to the class of isoquinoline alkaloids. Isoquinoline alkaloids are a large group of natural products known for their diverse biological activities. This compound is characterized by the presence of a tetrahydroisoquinoline core, which is a common structural motif in many biologically active molecules .
Preparation Methods
The synthesis of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol can be achieved through various synthetic routes. One common method involves the Petasis reaction followed by Pomeranz–Fritsch–Bobbitt cyclization. In this process, the diastereomeric morpholinone derivative is formed in the Petasis reaction and then transformed into the desired tetrahydroisoquinoline core via Pomeranz–Fritsch–Bobbitt cyclization . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity.
Chemical Reactions Analysis
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or catalytic hydrogenation.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated isoquinoline derivatives.
Scientific Research Applications
4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex isoquinoline derivatives.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for neurodegenerative diseases and other medical conditions.
Industry: It is used in the development of novel pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol involves its interaction with various molecular targets and pathways. It is known to modulate neurotransmitter systems, particularly those involving dopamine and serotonin. This modulation can lead to neuroprotective effects, making it a potential candidate for treating neurodegenerative disorders .
Comparison with Similar Compounds
Similar compounds to 4-(6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol include:
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound shares the tetrahydroisoquinoline core but lacks the methoxyphenol group.
(6,7-Dimethoxy-1,2,3,4-tetrahydro-isoquinolin-1-yl)-methanol: This compound has a similar structure but with a methanol group instead of a methoxyphenol group
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
IUPAC Name |
4-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)-2-methoxyphenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-21-15-9-12(4-5-14(15)20)18-13-10-17(23-3)16(22-2)8-11(13)6-7-19-18/h4-5,8-10,18-20H,6-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JENMGPOBQLZJEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC(=C(C=C3)O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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